

Unambiguous Structural Confirmation of n-Methylhydrazinecarboxamide via 2D NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: *n*-Methylhydrazinecarboxamide

Cat. No.: B1331183

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For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural confirmation of **n-Methylhydrazinecarboxamide**. We present predicted data, detailed experimental protocols, and a workflow for utilizing Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) to unequivocally map the molecular structure.

The structure of **n-Methylhydrazinecarboxamide** presents a unique arrangement of functional groups, including a methyl group, a hydrazine linkage, and a carboxamide moiety. While one-dimensional (1D) ^1H and ^{13}C NMR provide initial insights, 2D NMR techniques are indispensable for resolving ambiguities and confirming the precise connectivity of atoms within the molecule.

Predicted ^1H and ^{13}C NMR Chemical Shifts

The following table summarizes the predicted ^1H and ^{13}C NMR chemical shifts for **n-Methylhydrazinecarboxamide**. These values are based on established chemical shift ranges for analogous functional groups and serve as a reference for interpreting experimental data.

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Notes
-CH ₃	~2.5 - 3.0	~30 - 40	Attached to a nitrogen atom.
N-H (Methyl side)	Broad, ~3.5 - 4.5	-	Exchangeable proton, chemical shift can vary.
N-H (Amide side)	Broad, ~5.0 - 6.5	-	Exchangeable proton, chemical shift can vary.
-NH ₂	Broad, ~6.5 - 8.0	-	Exchangeable protons of the primary amide. [1]
C=O	-	~160 - 175	Carbonyl carbon of the amide. [2] [3]

2D NMR Correlation Data for Structural Confirmation

2D NMR experiments provide through-bond correlation data that is essential for assembling the molecular structure. The following tables outline the expected key correlations for **n-Methylhydrazinecarboxamide** in HSQC, HMBC, and COSY spectra.

Table 2: Predicted HSQC Correlations

The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[\[4\]](#)[\[5\]](#)

Proton (¹ H)	Correlated Carbon (¹³ C)	Significance
Protons of -CH ₃	Carbon of -CH ₃	Confirms the methyl group's chemical shifts.

Table 3: Predicted HMBC Correlations

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[4][6]

Proton (¹ H)	Correlated Carbon (¹³ C)	Significance
Protons of -CH ₃	Carbonyl Carbon (C=O)	Establishes the connectivity between the methyl group and the carboxamide moiety through the hydrazine linkage.
Amide N-H protons (-NH ₂)	Carbonyl Carbon (C=O)	Confirms the amide functional group.

Table 4: Predicted COSY Correlations

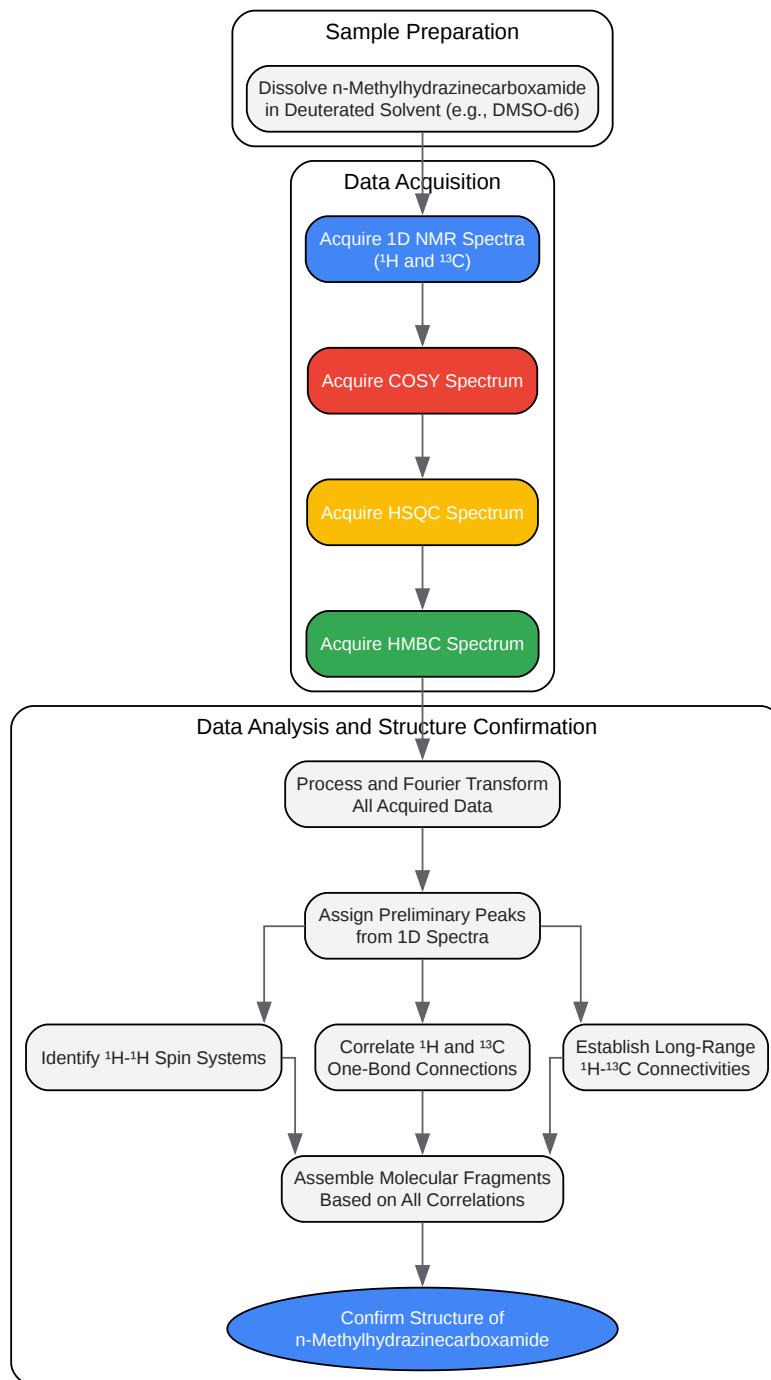
The COSY experiment highlights protons that are coupled to each other, typically through two or three bonds.[7]

Proton (¹ H)	Correlated Proton (¹ H)	Significance
N-H (Methyl side)	Protons of -CH ₃	Shows coupling between the methyl protons and the adjacent N-H proton.
N-H (Amide side)	Amide N-H ₂ protons	May show weak correlations, confirming proximity within the hydrazine and amide groups.

Experimental Workflow for 2D NMR Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting 2D NMR data for the structural elucidation of **n-Methylhydrazinecarboxamide**.

Workflow for Structural Elucidation using 2D NMR

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Caption: 2D NMR structural elucidation workflow.

Detailed Experimental Protocols

Sample Preparation:

- Weigh approximately 5-10 mg of **n-Methylhydrazinecarboxamide**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- ¹H NMR:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Spectral width: 16 ppm
- ¹³C NMR:
 - Number of scans: 1024-2048
 - Relaxation delay: 2 seconds
 - Spectral width: 240 ppm
- COSY:
 - Number of scans per increment: 2-4
 - Increments in F1: 256-512
 - Spectral width in both dimensions: 16 ppm
- HSQC:

- Number of scans per increment: 4-8
- Increments in F1: 128-256
- Spectral width F2 (¹H): 16 ppm
- Spectral width F1 (¹³C): 180 ppm
- ¹JCH coupling constant: Optimized for ~145 Hz
- HMBC:
 - Number of scans per increment: 16-32
 - Increments in F1: 256-512
 - Spectral width F2 (¹H): 16 ppm
 - Spectral width F1 (¹³C): 240 ppm
 - Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz to observe 2-3 bond correlations.[\[4\]](#)

By following this guide, researchers can confidently confirm the structure of **n-Methylhydrazinecarboxamide** and its analogues, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development. The combination of these 2D NMR techniques provides a robust and reliable method for unambiguous molecular structure determination.

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